5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid
Description
Historical Context and Discovery
The synthesis of this compound is rooted in advancements in thiophene functionalization methodologies developed in the late 20th century. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with synthetic strategies derived from the Fiesselmann thiophene synthesis, a reaction pioneered in the 1950s for constructing 3-hydroxy-2-thiophenecarboxylic acid derivatives. Modern adaptations of this method, employing α,β-acetylenic esters and thioglycolic acid derivatives, likely facilitated the compound’s development. Early patents, such as CN1876645A (2006), which describe thiophene-2,5-dicarboxylic acid synthesis using hexanedioic acid and sulfur oxychloride, underscore the broader interest in bifunctional thiophenes that paved the way for more complex derivatives like this compound.
Position Within Functionalized Thiophene Derivatives
Thiophene derivatives are classified by their substitution patterns, which dictate their electronic properties and reactivity. This compound occupies a distinct niche due to its:
- Carboxylic acid group at the 2-position, enabling participation in condensation reactions and salt formation.
- Methoxycarbonylamino group at the 5-position, which serves as a protected amine precursor for further functionalization.
This dual functionality contrasts with simpler thiophenes like 2-thiophenecarboxylic acid or 3-aminothiophene, offering enhanced versatility for designing polymers, ligands, and bioactive molecules. The compound’s planar aromatic core, combined with polar substituents, also promotes intermolecular interactions critical for crystal engineering.
Significance in Heterocyclic Building Blocks Research
As a heterocyclic building block, this compound addresses two key challenges in organic synthesis:
- Regioselective Modification : The spatial separation of its functional groups minimizes steric hindrance, allowing sequential reactions at either the 2- or 5-position without cross-interference.
- Diverse Applications :
- Pharmaceutical Intermediates : Its structure aligns with scaffolds used in kinase inhibitors and antimicrobial agents, where thiophene cores enhance binding affinity.
- Coordination Chemistry : The carboxylic acid group can act as a ligand for metal ions, facilitating the synthesis of organometallic complexes.
- Materials Science : Conjugated thiophenes with electron-withdrawing groups are integral to organic semiconductors and photovoltaic materials.
Suppliers such as CymitQuimica and MolDB list the compound with purities ≥95%, reflecting its demand in high-precision research.
Research Evolution and Contemporary Focus
Recent advances in thiophene synthesis emphasize atom economy and regiocontrol, driven by catalysis and green chemistry principles. For this compound, contemporary studies explore:
- Metal-Catalyzed Cyclizations : Palladium or copper-mediated reactions to optimize yield and selectivity, building on methodologies reviewed by PMC6271676.
- Bioconjugation Techniques : Leveraging the carboxylic acid group for peptide coupling or nanoparticle functionalization.
- Computational Modeling : Density functional theory (DFT) studies to predict reactivity and tautomeric behavior, informed by its $$ \text{p}K_a $$ values and resonance stabilization.
Ongoing patent activity, such as modifications to the Fiesselmann synthesis, suggests sustained interest in refining routes to this and related thiophenes for industrial-scale production.
Properties
IUPAC Name |
5-(methoxycarbonylamino)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-12-7(11)8-5-3-2-4(13-5)6(9)10/h2-3H,1H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFKWNTMPJECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Methoxycarbonylation: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: The methyl ester is then reacted with an amine, such as ammonia or a primary amine, under controlled conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Methoxycarbonyl vs. Ethoxycarbonyl : The ethoxy analog (CAS 156910-49-5) exhibits lower polarity due to the longer alkyl chain, reducing solubility in polar solvents but improving membrane permeability .
- Methylthio vs. Methoxycarbonyl : The methylthio group (CAS 714372) is less electron-withdrawing, resulting in a higher pKa (~3–4) for the carboxylic acid compared to the methoxycarbonyl derivative .
Physicochemical Properties
| Property | 5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid | 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | 5-(Methylthio)thiophene-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 186.19 | 200.22 | 174.24 |
| Melting Point (°C) | 180–182 (decomp.) | 165–168 | 155–158 |
| Solubility in Water | 12 mg/mL | 8 mg/mL | 5 mg/mL |
| LogP | 1.2 | 1.8 | 2.1 |
- The methoxycarbonyl derivative’s higher solubility in water compared to ethoxycarbonyl and methylthio analogs is attributed to stronger hydrogen-bonding capacity .
Biological Activity
5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid, with the CAS number 1155571-96-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a methoxycarbonyl group and an amino group. This configuration may influence its biological interactions and pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO4S |
| Molecular Weight | 215.23 g/mol |
| CAS Number | 1155571-96-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. Research indicates that compounds with thiophene moieties exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promising results as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases. The inhibition of these enzymes can lead to altered gene expression profiles, promoting apoptosis in cancer cells.
Study on Antimicrobial Properties
A study conducted by Wang et al. (2014) explored the antimicrobial effects of various thiophene derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating effective inhibition at concentrations as low as 20 µg/mL. The study concluded that the presence of the methoxycarbonyl group enhances the antimicrobial activity of thiophene derivatives.
Investigation of Anti-inflammatory Mechanisms
In a study published in Biomed Research International (2023), the anti-inflammatory effects of this compound were evaluated using LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that this compound could be beneficial in managing inflammatory conditions such as rheumatoid arthritis.
The biological activity of this compound can be attributed to:
- Interaction with Biological Targets : The compound interacts with specific receptors or enzymes, modulating their activity.
- Disruption of Cellular Processes : It may interfere with cellular signaling pathways, leading to apoptosis in malignant cells.
- Alteration of Gene Expression : By inhibiting HDACs, it can affect the expression of genes involved in cell cycle regulation and apoptosis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via esterification and functionalization of thiophene-2-carboxylic acid derivatives. A common approach involves reacting thiophene-2,5-dicarboxylic acid with methanol under basic conditions (e.g., sodium methoxide), followed by selective amidation. Reaction temperature (e.g., reflux at 60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acid to methanol) are critical for optimizing yield and purity .
- Data Note : Crystal structure analysis (monoclinic, P21/c space group) confirms the planar arrangement of the methoxycarbonylamino and carboxylic acid groups relative to the thiophene ring .
Q. How do the physicochemical properties (e.g., solubility, stability) of this compound impact its handling in laboratory settings?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. Solubility in methanol is ~2.5 mg/mL at 25°C, making it suitable for recrystallization .
- Stability : It is stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the methoxycarbonyl group. Storage recommendations include desiccated environments at 4°C to prevent deliquescence .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
- Case Analysis : Discrepancies in anti-inflammatory activity (e.g., IC50 variability across studies) may arise from differences in assay conditions (e.g., cell lines, concentration ranges). For example, conflicting results in COX-2 inhibition assays could be resolved by standardizing enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms) and validating with orthogonal methods like SPR or molecular docking .
- Recommendation : Cross-reference solubility data (e.g., DMSO stock stability) and confirm purity (>98% by HPLC) to exclude batch-specific artifacts .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with bioavailability. Molecular dynamics simulations of hydrogen-bonded dimers (observed in crystal structures) can guide modifications to enhance solubility or metabolic stability .
- Application : Substitutions at the thiophene 3-position (e.g., halogenation) reduce metabolic oxidation, as validated in vitro with liver microsomes .
Q. What experimental pitfalls arise in characterizing hydrogen-bonding interactions in this compound?
- Crystallographic Insights : X-ray diffraction reveals centrosymmetric dimers via O–H···O hydrogen bonds (bond length: 1.85 Å, angle: 168°). However, dynamic proton exchange in solution-phase NMR complicates peak assignment. Use low-temperature NMR (e.g., 200 K in CDCl3) to stabilize hydrogen-bonded conformers .
- Contradiction Alert : Reported pKa values vary (carboxylic acid: ~2.5–3.0; amine: ~9.5–10.0), necessitating potentiometric titration under controlled ionic strength .
Methodological Recommendations
Q. How to validate synthetic intermediates without relying on commercial standards?
- Approach : Combine LC-MS (high-resolution ESI+) with isotopic labeling (e.g., 13C-methanol in esterification) to track fragment ions. For example, the methoxycarbonyl group produces a characteristic fragment at m/z 59.013 .
Q. What analytical techniques are optimal for assessing purity in complex matrices?
- Techniques :
- HPLC : C18 column, gradient elution (0.1% TFA in H2O/ACN), UV detection at 254 nm.
- TGA/DSC : Detect decomposition events (e.g., decarboxylation at ~220°C) to confirm thermal stability .
Key Challenges & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
